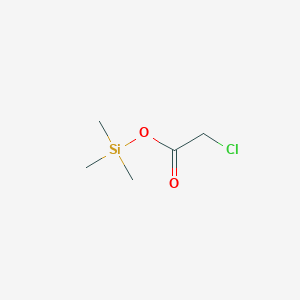

O-TRIMETHYLSILYL CHLOROACETATE

Description

Overview of Organosilicon Compounds and Their Significance in Modern Chemistry

Organosilicon compounds are defined as molecules containing a silicon-carbon bond. numberanalytics.comwikipedia.org The field of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. numberanalytics.com Since then, it has grown into a cornerstone of modern chemistry. These compounds are generally colorless, flammable, hydrophobic, and stable in air. wikipedia.orgiust.ac.ir

The significance of organosilicon compounds stems from their versatile properties. The stability of the silicon-carbon bond, combined with the ability to design highly reactive or selective molecules, makes them indispensable in organic synthesis. numberanalytics.com They serve as reagents, catalysts, protecting groups, and intermediates in a multitude of reactions, including cross-coupling and hydrosilylation. numberanalytics.comzmsilane.com Beyond synthesis, organosilicon compounds are crucial in materials science for producing silicones, which are used in everything from sealants to medical devices, and as water-resistant coatings. numberanalytics.comiust.ac.ir They are also investigated for pharmaceutical applications, with some sila-analogs of existing drugs showing improved properties. numberanalytics.comwikipedia.org

Contextualization of O-TRIMETHYLSILYL CHLOROACETATE (B1199739) within Silyl (B83357) Ester Chemistry

Silyl esters are a class of compounds that have been utilized as metastable reactive intermediates in organic synthesis since the 1960s. core.ac.ukworktribe.comresearchgate.net Their reactivity can be fine-tuned by altering the substituents on the silicon atom. core.ac.ukworktribe.comresearchgate.net Generally, silyl esters are more reactive than their alkyl ester counterparts. core.ac.uk Nucleophiles can attack silyl esters at either the carbonyl carbon or the silicon atom, and the steric and electronic properties of the silicon substituents influence this reactivity pathway. core.ac.uk

The in situ generation of silyl esters from carboxylic acids using organosilicon reagents is a common strategy to access these versatile intermediates for further transformations like amidation, esterification, and reduction to aldehydes or alcohols. core.ac.ukthieme-connect.com O-trimethylsilyl chloroacetate is a specific example of a silyl ester. Its unique reactivity profile, which combines the features of both an ester and a silylating agent, makes it particularly valuable in complex organic syntheses where both functionalities are required. smolecule.com

Current Research Trajectories and Academic Perspectives on this compound

Current research on this compound and related silyl esters focuses on leveraging their unique reactivity for efficient and selective chemical transformations. A significant area of investigation is their use as key intermediates in a variety of synthetic reactions.

Formation of Silyl Enol Ethers: this compound is related to reagents like trimethylsilyl (B98337) chloride (TMSCl), which are fundamental in generating silyl enol ethers from ketones and aldehydes. bham.ac.ukmsu.edu These silyl enol ethers are less nucleophilic than metal enolates but are easily prepared and manipulated. bham.ac.uk They are crucial intermediates in reactions such as Mukaiyama aldol (B89426) additions, alkylations, and oxidations to form α-hydroxy ketones or enones. bham.ac.ukwikipedia.org

Reactions and Applications: The reactivity of this compound allows it to be used in several key areas:

Protecting Group Chemistry: Like other silylating agents, the trimethylsilyl group can act as a protecting group for functional groups like alcohols and amines during multi-step syntheses. smolecule.comwikipedia.org

Peptide Synthesis: It has been employed as a chain elongation reagent in solid-phase peptide synthesis (SPPS). smolecule.com

Derivatization Agent: In analytical chemistry, it is used to derivatize compounds like carboxylic acids to increase their volatility for analysis by gas chromatography (GC) and mass spectrometry (MS). smolecule.com

Flow Chemistry: The use of highly reactive reagents in continuous flow microreactors is a modern approach that enables transformations that are difficult to control in traditional batch processes. researchgate.net Research into the Claisen reactions of chloroacetate enolates, which can be generated using silylating agents, highlights the ongoing interest in controlling the reactivity of such species for ester homologation. researchgate.net

Academic perspectives view silyl esters, including this compound, as powerful and sometimes overlooked reactive intermediates. core.ac.ukworktribe.com Research continues to explore their potential in developing new catalytic reactions and more efficient synthetic routes to valuable chemicals. core.ac.ukresearchgate.networktribe.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | trimethylsilyl 2-chloroacetate | nih.gov |

| CAS Number | 18293-71-5 | nih.gov |

| Molecular Formula | C₅H₁₁ClO₂Si | nih.gov |

| Molecular Weight | 166.68 g/mol | nih.gov |

| SMILES | CSi(C)OC(=O)CCl | nih.gov |

| InChIKey | GKNXALOWPZOTRL-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNXALOWPZOTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400243 | |

| Record name | Trimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-71-5 | |

| Record name | Trimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Chemical Transformations Involving O Trimethylsilyl Chloroacetate

Fundamental Reaction Mechanisms at the Silicon Center

The silicon atom in O-trimethylsilyl chloroacetate (B1199739) is the primary site for silylation reactions. Its reactivity is governed by the principles of nucleophilic substitution at a silicon center, influenced by the nature of the nucleophile and the presence of acid catalysts.

Nucleophilic Attack and Silyl (B83357) Transfer Pathways

The transfer of the trimethylsilyl (B98337) (TMS) group from O-trimethylsilyl chloroacetate to a nucleophile is a cornerstone of its chemical utility. This process typically follows a nucleophilic substitution mechanism at the silicon atom. A nucleophile (Nu:) attacks the electrophilic silicon center, leading to the formation of a transient, hypervalent silicon intermediate, often described as a trigonal bipyramidal species. youtube.comyoutube.com Subsequently, the chloroacetate group departs as a leaving group, resulting in the formation of a new silyl-nucleophile bond and the chloroacetate anion. youtube.comyoutube.com

The general pathway can be represented as: Nu: + (CH₃)₃Si-O-C(=O)CH₂Cl → [Nu--Si(CH₃)₃--O-C(=O)CH₂Cl]⁻ → Nu-Si(CH₃)₃ + ⁻O-C(=O)CH₂Cl

This mechanism is analogous to nucleophilic acyl substitution on a carbonyl carbon. youtube.com The reaction begins with the nucleophilic attack, forming a tetrahedral intermediate, followed by the departure of the leaving group to restore the stable bonding arrangement. youtube.comyoutube.com Common nucleophiles that react at the silicon center include alcohols and amines, which are silylated to form trimethylsilyl ethers and trimethylsilyl amines, respectively. smolecule.com This silylation serves to protect these functional groups during subsequent synthetic steps. smolecule.com

Role of Lewis Acidity and Brønsted Acidity in Silylation

The efficiency of silylation reactions involving silyl esters can be significantly enhanced by acid catalysis. Both Lewis and Brønsted acids play distinct roles in activating the substrate or the nucleophile.

Lewis Acidity: Lewis acids can coordinate to the carbonyl oxygen of the this compound. This coordination increases the electrophilicity of the silicon atom by withdrawing electron density, making it more susceptible to nucleophilic attack. thieme-connect.de For instance, Lewis acids like zinc iodide (ZnI₂) or trimethylsilyl triflate (TMSOTf) can facilitate reactions with less reactive nucleophiles. researchgate.net

Brønsted Acidity: Brønsted acids can protonate the carbonyl oxygen, which, similar to Lewis acid coordination, enhances the silicon atom's electrophilicity. masterorganicchemistry.comscielo.org.za In some systems, Brønsted acidic ionic liquids have been used to catalyze O-trimethylsilylation reactions efficiently. mdpi.com Acid catalysis is crucial in reactions like the acid-catalyzed aldol (B89426) reaction, where it promotes the formation of the enol nucleophile and activates the carbonyl electrophile. masterorganicchemistry.com The presence of even small amounts of Brønsted acidity alongside Lewis acidity can be critical for driving certain reactions. scielo.org.za

Reaction Mechanisms at the Carbonyl and Alpha-Carbon Positions

Beyond the silicon center, this compound possesses reactive sites at the carbonyl group and the adjacent α-carbon, enabling its participation in crucial carbon-carbon bond-forming reactions.

Enolization and Silyl Ketene (B1206846) Acetal (B89532) Formation

A key transformation of this compound and similar esters is their conversion into silyl ketene acetals. This process involves the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a strong, non-nucleophilic base to form an enolate ion. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, attacking a silyl electrophile, such as trimethylsilyl chloride, to form the silyl ketene acetal. researchgate.netwikipedia.org

The mechanism proceeds in two main steps:

Enolate Formation: A strong base, typically lithium diisopropylamide (LDA), abstracts a proton from the α-carbon of the chloroacetate. researchgate.netlookchem.com

Silylation: The resulting enolate attacks the silicon atom of a silylating agent (like TMSCl), displacing the chloride and forming the O-silylated product, which is a silyl ketene acetal. researchgate.netlookchem.com

The geometry of the resulting silyl ketene acetal can be influenced by the reaction conditions, such as the base and solvent used. researchgate.net For example, using LDA in THF at low temperatures often favors the formation of the kinetic (E)-silyl ketene acetal. researchgate.net These α-halo-C,O-bis(trimethylsilyl)ketene acetals are valuable reagents for further synthetic transformations. lookchem.comlookchem.com

Mechanisms in Carbon-Carbon Bond Formation (e.g., Aldol, Claisen)

Silyl ketene acetals derived from chloroacetates are powerful nucleophiles in carbon-carbon bond-forming reactions, most notably in aldol and Claisen-type condensations.

Aldol Reaction (Mukaiyama Aldol Reaction): In the Mukaiyama aldol reaction, the silyl ketene acetal adds to an aldehyde or ketone in the presence of a Lewis acid catalyst. researchgate.net The Lewis acid activates the carbonyl compound, making it a better electrophile. masterorganicchemistry.com The silyl ketene acetal then attacks the activated carbonyl carbon. A subsequent workup step hydrolyzes the resulting silyl ether to yield the β-hydroxy ester product. masterorganicchemistry.comacs.org This reaction is highly valuable for its ability to control stereochemistry. williams.edu

Claisen Condensation: The Claisen condensation involves the reaction of an ester enolate with another ester molecule to form a β-keto ester. tutorchase.comnumberanalytics.comsynarchive.com Silyl ketene acetals can be used as enolate equivalents in this process. In a strain-release-driven variant, a Reformatsky reagent can react with a silyl glyoxylate (B1226380) to form an intermediate zinc enolate, which then undergoes a Claisen condensation with a β-lactone. nih.gov This highlights the utility of silyl-functionalized reagents in complex, tandem reactions to build intricate molecular architectures. nih.gov The use of flow chemistry has enabled milder and more scalable conditions for Claisen homologations using chloroacetate dianion intermediates. researchgate.net

Hydrolytic Stability and Degradation Pathways of Silyl Esters

Silyl esters, including this compound, are known for their susceptibility to hydrolysis. This characteristic is both a useful feature for deprotection and a critical factor determining their shelf-life and handling requirements.

The degradation of silyl esters in the presence of water proceeds via nucleophilic attack of water on the silicon atom. smolecule.comwikipedia.org This hydrolysis cleaves the silicon-oxygen bond, yielding the corresponding carboxylic acid (chloroacetic acid) and a silanol (B1196071) (trimethylsilanol). smolecule.com Trimethylsilanol (B90980) can then self-condense to form hexamethyldisiloxane. wikipedia.org

The rate of hydrolysis is influenced by several factors:

Steric Hindrance: The stability of the silyl ester bond towards hydrolysis increases with greater steric bulk of the substituents on the silicon atom. acs.orgacs.orgresearchgate.net For example, polymers with diisopropyl-substituted silyl esters are more stable than their dimethyl-substituted counterparts. acs.org

Electronic Effects: Electron-withdrawing groups on the silicon atom can decrease stability, while less electronegative substituents tend to increase degradation times. acs.org

Physical State: In the solid state, the hydrolytic degradation can be slower, and the degradation products may differ. acs.orgacs.org For instance, solid-state degradation of some poly(silyl ester)s leads to the formation of polysiloxanes through the condensation of silanol intermediates. acs.org

This controlled degradability makes poly(silyl ester)s and poly(silyl ether)s promising materials for biomedical applications where non-toxic degradation products like silanols and alcohols are desired. mdpi.comnsf.gov

Applications of O Trimethylsilyl Chloroacetate in Advanced Organic Synthesis

As a Versatile Reagent for Functional Group Interconversion

Functional group interconversions are fundamental operations in organic synthesis, enabling chemists to modify a molecule's reactivity and properties. numberanalytics.com O-Trimethylsilyl chloroacetate (B1199739) serves as a key reagent in this context, primarily through the formation of silyl (B83357) ethers and esters and by facilitating orthogonal protection strategies.

Formation of Trimethylsilyl (B98337) Ethers and Esters

The introduction of a trimethylsilyl (TMS) group is a common strategy to protect reactive functional groups like alcohols and carboxylic acids. smolecule.com O-Trimethylsilyl chloroacetate reacts with alcohols to form trimethylsilyl ethers, effectively masking the hydroxyl group's nucleophilicity and allowing for selective reactions at other sites within the molecule. smolecule.com Similarly, it can be used to convert carboxylic acids into their corresponding trimethylsilyl esters. This protection strategy is advantageous as the TMS group can be readily removed under mild conditions, such as hydrolysis with aqueous acid, to regenerate the original functional group. smolecule.comfiveable.me

The formation of silyl ethers from alcohols using chlorotrialkylsilanes like trimethylsilyl chloride is a well-established method, often requiring a base to neutralize the hydrochloric acid byproduct. fiveable.me this compound offers an alternative approach to silylation, participating in reactions that protect functional groups during complex, multi-step syntheses. smolecule.com

| Reactant | Product | Key Feature | Reference(s) |

| Alcohol (ROH) | Trimethylsilyl Ether (RO-TMS) | Protection of hydroxyl group | smolecule.com |

| Carboxylic Acid (RCOOH) | Trimethylsilyl Ester (RCOO-TMS) | Protection of carboxyl group | smolecule.com |

Strategies for Orthogonal Protection and Deprotection

In the synthesis of complex molecules with multiple functional groups, the ability to selectively protect and deprotect specific groups is paramount. This is known as an orthogonal protection strategy. organic-chemistry.org this compound can be integrated into such strategies. The trimethylsilyl group introduced by this reagent is labile to acidic conditions and fluoride (B91410) ions. fiveable.methieme-connect.de This allows for its selective removal while other protecting groups, sensitive to different conditions (e.g., base-labile or hydrogenolysis-cleavable groups), remain intact. organic-chemistry.orguchicago.edu This orthogonality is crucial for achieving high yields and efficiency in multi-step syntheses. organic-chemistry.org

The concept of orthogonal sets of protecting groups allows for the removal of one group without affecting others, a critical consideration in the synthesis of complex natural products. thieme-connect.deuchicago.edu The stability of silyl ethers, for instance, varies towards acidic conditions, with the choice of the specific silyl group influencing its lability. harvard.edu

In Stereoselective and Regioselective Transformations

Controlling the stereochemistry and regiochemistry of reactions is a central challenge in organic synthesis. This compound plays a significant role in achieving this control, particularly as a precursor to key reactive intermediates.

Precursor to Silyl Enol Ethers and Ketene (B1206846) Acetals in Stereocontrolled Reactions

Silyl enol ethers and silyl ketene acetals are highly valuable intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.orgbeilstein-journals.org They can be prepared from carbonyl compounds and a silylating agent. wikipedia.org The choice of reaction conditions during the formation of silyl enol ethers from unsymmetrical ketones can determine whether the kinetic or thermodynamic product is formed. For instance, using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) silyl enol ether. wikipedia.orgbeilstein-journals.org

While the direct use of this compound as the silylating agent for this purpose is less commonly documented in readily available literature, its role as a silylating agent in other contexts suggests its potential applicability in the formation of these crucial intermediates under specific conditions. The geometry of the resulting silyl ketene acetal (B89532) can be influenced by the reaction solvent and the nature of the silylating agent. researchgate.net These intermediates are then used in stereocontrolled reactions such as aldol (B89426) additions, where their geometry dictates the stereochemical outcome of the product. researchgate.netscripps.edu

| Intermediate | Precursor | Significance | Reference(s) |

| Silyl Enol Ether | Ketone/Aldehyde | Enolate equivalent in C-C bond formation | wikipedia.orgbeilstein-journals.org |

| Silyl Ketene Acetal | Ester | Enolate equivalent in stereocontrolled reactions | researchgate.net |

Role in Homologation and Chain Elongation Reactions

Homologation, the process of extending a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. researchgate.net this compound can be employed in chain elongation strategies. For instance, in peptide synthesis, the chloroacetate group can react with the free amine of a growing peptide chain, introducing a new carboxylate functionality for subsequent peptide bond formation. smolecule.com More broadly, reagents that can introduce a two-carbon unit with distinct functionalities at each end are valuable for chain elongation. While direct examples of this compound in complex chain elongation reactions like those seen in the synthesis of polyketide natural products are not prominently featured, its structure lends itself to such applications. bris.ac.ukbeilstein-journals.org For example, the use of chloroacetate derivatives in Claisen reactions under flow conditions has been shown to be an effective method for ester homologation. researchgate.net

As a Building Block for Complex Molecular Architectures

The construction of complex molecules often relies on the use of versatile building blocks that can be strategically incorporated into a larger framework. beilstein-journals.orgnih.gov this compound, with its dual reactivity, can serve as such a building block. The chloroacetyl moiety can be used to introduce a reactive handle for further functionalization, while the trimethylsilyl group can act as a temporary protecting group or participate in other transformations. smolecule.com This dual nature makes it a potentially useful component in the convergent synthesis of complex targets, including natural products and pharmaceutically active compounds. e-bookshelf.demdpi.com The ability to introduce specific functionalities and control their subsequent reactions is a cornerstone of modern synthetic strategy. imperial.ac.uksinica.edu.tw

Catalytic Roles and Processes Facilitated by O Trimethylsilyl Chloroacetate and Its Derivatives

O-TRIMETHYLSILYL CHLOROACETATE (B1199739) as a Catalyst or Co-catalyst

The catalytic activity of O-trimethylsilyl chloroacetate is primarily rooted in the electrophilic nature of its silicon center, enabling it to function as a Lewis acid. Its utility is further expanded through its potential for in-situ generation of other catalytically active species.

Silicon-based reagents, including trimethylsilyl (B98337) halides and triflates, are recognized for their capacity to act as Lewis acids. researchgate.net this compound is analogous to these compounds, with the silicon atom serving as an electron-pair acceptor. This Lewis acidity allows it to activate substrates, particularly those containing carbonyl groups or other Lewis basic sites, toward nucleophilic attack. For instance, related compounds like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to effectively catalyze the ring-opening reactions of semicyclic N,O-acetals by activating the substrate for attack by silicon-based nucleophiles. nih.gov The mechanism often involves the formation of an O-silylated intermediate, which is more susceptible to nucleophilic addition. nih.gov

Furthermore, in the presence of trace amounts of water, this compound can undergo hydrolysis to produce trimethylsilanol (B90980) and chloroacetic acid. smolecule.com The generated acid can then function as a Brønsted acid catalyst, protonating substrates to enhance their reactivity. researchgate.netmdpi-res.com This dual catalytic nature—acting as a Lewis acid directly or as a precursor to a Brønsted acid—makes it a versatile promoter in organic synthesis. researchgate.net The reaction of silyl (B83357) carboxylates with nucleophiles like alcohols can proceed via two main pathways: attack at the silicon atom or at the carbonyl group, with the specific pathway influenced by the catalyst and reaction conditions. mdpi.com

Table 1: Examples of Catalytic Activation by Silyl Reagents

| Silyl Reagent | Catalytic Role | Reaction Type | Reference |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Lewis Acid | Biginelli Condensation | researchgate.net |

| Trimethylsilyl triflate (TMSOTf) | Lewis Acid | Pinner Reaction | beilstein-journals.org |

| Trimethylsilyl triflate (TMSOTf) | Lewis Acid | Ring-opening of N,O-acetals | nih.gov |

| Trimethylsilyl acetate (B1210297) (TMSOAc) | Acetylating/Silylating Agent | O-Acetylation/O-Silylation | mdpi.com |

Promotion of Multi-component Reactions (e.g., Biginelli Condensation)

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. tcichemicals.comorganic-chemistry.org The Biginelli reaction, a classic MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a prime example where silyl reagents demonstrate their catalytic prowess. wikipedia.org

Trimethylsilyl chloride (TMSCl), a compound closely related to this compound, has been identified as a highly effective promoter for the Biginelli reaction. researchgate.net It functions as a Lewis acid, activating the aldehyde component towards nucleophilic attack by urea (B33335), which is often the rate-determining step in the reaction mechanism. researchgate.netwikipedia.orgorganic-chemistry.org This acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea proceeds in excellent yields under mild conditions, often at room temperature. researchgate.net The use of silyl reagents can offer advantages over classical strong acid catalysis, providing cleaner reactions and simpler work-up procedures. researchgate.netorganic-chemistry.org The effectiveness of various Lewis acids in this transformation highlights the importance of this catalytic approach. organic-chemistry.org

Table 2: Comparison of Catalysts in the Biginelli Reaction

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Room Temperature | Excellent | researchgate.net |

| Ytterbium(III) triflate (Yb(OTf)₃) | Solvent-free | High | organic-chemistry.org |

| Indium(III) chloride (InCl₃) | Solvent-free | High | organic-chemistry.org |

| Tin(II) chloride-choline chloride | 100°C | High | nih.gov |

| Copper(II) trifluoroacetate | N/A | N/A | wikipedia.org |

Development of Derived Catalytic Systems and Applications

The structural motifs within this compound—the trimethylsilyl group and the chloroacetate moiety—have inspired the development of more complex catalytic systems for both organocatalysis and metal-mediated transformations.

In the field of organocatalysis, silyl groups are often incorporated into catalyst structures to modulate their steric and electronic properties. For example, bulky trialkylsilyl ethers of diarylprolinol have been used as organocatalysts. ehu.es In one study, a diphenylmethylsilyl-containing catalyst was employed in the reaction of formylcyclopropanes with chloroacetic acid, demonstrating the utility of silyl groups in tuning catalyst performance. ehu.es

In metal-mediated catalysis, the chloroacetate group can serve as a crucial component. Research has shown that an α-chloroacetate group can act as a highly effective traceless directing group in transition metal-catalyzed reactions. nih.gov Specifically, it has been utilized in a relay catalysis system involving iridium and rhodium for the reductive ortho-C–H silylation of phenols. nih.gov This demonstrates that the chloroacetate unit can be a valuable ligand or directing group that facilitates selective bond activation by a metal center. Furthermore, cobalt and palladium complexes have been studied for catalytic reactions involving chloroacetate substrates, such as carbonylation and cross-coupling, indicating the compatibility of the chloroacetate moiety with various transition metals. whiterose.ac.ukresearchgate.net

Advanced Spectroscopic and Analytical Characterization of O Trimethylsilyl Chloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-trimethylsilyl chloroacetate (B1199739). By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental structural information for O-trimethylsilyl chloroacetate.

The ¹H NMR spectrum is characterized by two main signals. The protons of the trimethylsilyl (B98337) (TMS) group typically appear as a sharp singlet in the upfield region, around δ 0.1–0.3 ppm. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom and the ester group are observed as another singlet further downfield.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbon atoms of the trimethylsilyl group resonate at a characteristic upfield chemical shift. The carbonyl carbon of the ester group is readily identified by its resonance in the downfield region, typically around δ 170 ppm. The methylene carbon attached to the chlorine atom also shows a distinct chemical shift.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | -Si(CH₃)₃ | ~ 0.3 | Singlet |

| ¹H | -CH₂Cl | ~ 4.1 | Singlet |

| ¹³C | -Si(CH₃)₃ | ~ -1.0 | Quartet |

| ¹³C | -CH₂Cl | ~ 42.0 | Triplet |

| ¹³C | C=O | ~ 167.0 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Silicon (²⁹Si) NMR and Advanced Pulsed Field Gradient Techniques

Silicon-29 (²⁹Si) NMR spectroscopy offers direct insight into the silicon environment within the this compound molecule. The chemical shift in ²⁹Si NMR is sensitive to the nature of the substituents attached to the silicon atom. For silyl (B83357) esters, the ²⁹Si nucleus is typically deshielded compared to tetramethylsilane (B1202638) (TMS), with chemical shifts appearing in a predictable range. researchgate.net This technique is invaluable for confirming the presence and integrity of the trimethylsilyl group and for studying reaction mechanisms involving the silyl moiety. researchgate.net

Advanced Pulsed Field Gradient (PFG) NMR techniques can be employed to study the diffusion and intermolecular interactions of this compound in solution. nih.govresearchgate.netmanchester.ac.uk By measuring the self-diffusion coefficient, information about the molecule's size, shape, and its interactions with the solvent or other species can be obtained. nih.govnih.govresearchgate.net These techniques are particularly useful for investigating reaction kinetics and understanding the behavior of the compound in complex mixtures.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like this compound. thescipub.com In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and analysis. dntb.gov.uanih.gov The resulting mass spectrum serves as a molecular fingerprint, with a characteristic molecular ion peak (M⁺) corresponding to the mass of the intact molecule. nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govacs.orgnih.govlibretexts.org Common fragmentation pathways for trimethylsilyl esters involve cleavage of the Si-C bonds and rearrangements. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for chlorine-containing fragments, aiding in their identification.

High-Resolution Mass Spectrometry and Tandem MS Approaches

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. nih.govthieme-connect.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) offers a more in-depth structural analysis. nih.gov In a tandem MS experiment, a specific ion (e.g., the molecular ion) is selected and subjected to further fragmentation. The resulting daughter ions provide detailed information about the connectivity of the molecule. This technique is particularly useful for differentiating isomers and for confirming the structure of complex molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. scielo.brmdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound exhibits several characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed in the region of 1720-1740 cm⁻¹. chegg.com The C-O stretching vibrations of the ester group also give rise to distinct bands. The presence of the trimethylsilyl group is indicated by characteristic absorptions, including the Si-C stretching and rocking vibrations. The C-Cl stretching vibration also produces a characteristic absorption band.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong in the IR, the carbonyl stretch is often a weaker band in the Raman spectrum. Conversely, the Si-C and C-Cl stretching vibrations can give rise to strong Raman signals. The combination of both IR and Raman spectroscopy allows for a more complete and confident assignment of the vibrational modes and confirmation of the functional groups within the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong (IR), Weak (Raman) |

| C-O (Ester) | Stretch | 1250 - 1300 | Strong (IR) |

| Si-C | Stretch | 750 - 850 | Strong (IR, Raman) |

| C-Cl | Stretch | 600 - 800 | Medium-Strong (IR, Raman) |

X-ray Diffraction (XRD) for Crystallographic and Solid-State Analysis

X-ray Diffraction (XRD) is a definitive analytical technique for elucidating the detailed three-dimensional atomic and molecular structure of a compound in its crystalline solid state. ebi.ac.uk The analysis of a diffraction pattern generated when X-rays are passed through a single crystal allows for the precise determination of atomic coordinates, bond lengths, bond angles, and intermolecular interactions. ebi.ac.ukmdpi.com This provides unambiguous proof of the compound's molecular structure and conformation.

For this compound, obtaining a suitable single crystal is a prerequisite for such analysis. ebi.ac.uk While specific experimental crystallographic data for this compound is not widely reported in the surveyed literature, the application of single-crystal XRD would yield invaluable structural information. If such an analysis were performed, it would be expected to provide precise measurements of:

The bond lengths and angles associated with the central silicon atom and its tetrahedral coordination.

The planarity of the ester functional group.

The specific rotational conformation of the chloroacetyl group relative to the trimethylsilyl moiety.

The packing arrangement of the molecules within the crystal lattice, revealing any significant intermolecular interactions.

Although the crystal structure of the closely related tris(trimethylsilyl)phosphate has been determined, highlighting a tetrahedral coordination at the central phosphorus atom and minimal intermolecular interactions, similar experimental data for this compound remains to be published. d-nb.info

Advanced Chromatographic Methods for Purity and Separation Studies (e.g., HPLC, GC)

Advanced chromatographic techniques are indispensable for assessing the purity, quantifying the concentration, and studying the separation behavior of this compound. Gas Chromatography (GC) is particularly well-suited for this compound due to its volatility.

Gas Chromatography (GC)

Gas chromatography is the principal method for the analysis of this compound. Its volatility, conferred by the trimethylsilyl group, makes it an ideal candidate for GC-based separation and quantification. smolecule.com The purity of a sample can be determined by analyzing the resulting chromatogram for the presence of unexpected peaks, which may indicate impurities, starting materials, or degradation products. researchgate.net

A key parameter in gas chromatography is the retention index (RI), which helps in the identification of compounds. The Kovats Retention Index for this compound has been experimentally determined on a non-polar stationary phase, providing a standardized value for its identification. nist.govchemeo.com

GC Data for this compound

| Parameter | Stationary Phase | Value | Source(s) |

|---|

Furthermore, this compound is widely used as a derivatizing agent in analytical chemistry to enhance the volatility of otherwise non-volatile compounds, such as carboxylic acids, for GC analysis. smolecule.comjfda-online.com In this application, the compound reacts with target molecules to introduce a trimethylsilyl group, rendering them more amenable to separation and detection by GC, often coupled with Mass Spectrometry (GC-MS) for definitive identification. smolecule.comaocs.org The efficiency of these derivatization reactions and the purity of the resulting products are routinely monitored using GC.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of a wide range of compounds. However, its direct application to a reactive and volatile compound like this compound is less common than GC. The lack of a strong chromophore in the molecule makes detection by standard UV-Vis detectors challenging without derivatization.

While methods exist for the HPLC analysis of related compounds, such as monochloroacetic acid and dichloroacetic acid, they typically involve a pre-column derivatization step to attach a UV-active moiety, like 1-naphthylamine, to the molecule. researchgate.net Such a strategy would fundamentally alter the target analyte, analyzing the chloroacetate portion rather than the intact this compound.

Theoretical and Computational Investigations of O Trimethylsilyl Chloroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivityescholarship.orgarxiv.orgresearchgate.netepfl.ch

Density Functional Theory (DFT) Studies on Reaction Pathwaysnih.govrsc.orgmdpi.com

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. mdpi.com For reactions involving silyl (B83357) ketene (B1206846) acetals like O-trimethylsilyl chloroacetate (B1199739), DFT calculations are used to map out potential reaction pathways, locate transition states, and calculate activation energies. nih.govmdpi.com

One prominent application is in the study of cycloaddition reactions. For example, theoretical calculations at the DFT level have been used to investigate the reaction between nitrones and silyl ketene acetals. nih.gov These studies indicated that the reaction proceeds through a classical 1,3-dipolar cycloaddition, which is then followed by a silyl group transfer step to yield the final product. nih.gov DFT can also be used to understand the reactivity and copolymerization behavior of related cyclic ketene acetals with various vinyl monomers, confirming that reactivity ratios are linked to the homopolymerization rates of the comonomers. rsc.org By modeling the energies of reactants, intermediates, transition states, and products, DFT provides a quantitative understanding of reaction feasibility and selectivity. mdpi.com

Table 1: Key Findings from DFT Studies on Silyl Ketene Acetal (B89532) Reactivity

| Research Focus | Computational Method | Key Finding | Source |

|---|---|---|---|

| Reaction with Nitrones | DFT | Pathway involves a 1,3-dipolar cycloaddition followed by a silyl transfer. | nih.gov |

| Copolymerization | DFT | Reactivity ratios are primarily linked to homopolymerization rate coefficients. | rsc.org |

Ab Initio Methods for Spectroscopic Property Predictionuncw.edud-nb.infomodgraph.co.uk

Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for predicting the spectroscopic properties of molecules. A significant application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. uncw.edumodgraph.co.uk The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP/6-31G** level of theory), can calculate nuclear shielding tensors, which are then converted into chemical shifts. modgraph.co.uk

To achieve high accuracy, these calculations often begin with a search for the most energetically favorable conformers of the molecule. uncw.edu The predicted chemical shifts for each stable conformer are then averaged, weighted by their Boltzmann population distribution, to produce a final predicted spectrum. uncw.edu This approach can yield excellent agreement with experimental data, with root-mean-square errors of less than 0.1 ppm for 1H NMR shifts in some models. modgraph.co.uk Such predictions are invaluable for structure verification and the assignment of complex spectra.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for O-trimethylsilyl chloroacetate This table is illustrative, based on the predictive capabilities of ab initio methods described in the sources.

| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| -Si(CH₃)₃ | 0.25 | 0.27 |

| -CHCl- | 4.90 | 4.92 |

| =CH₂ | 3.85 | 3.88 |

Molecular Dynamics Simulations and Conformational Analysisuncw.educmu.edu

The first step in a thorough computational analysis is typically a conformational search to identify the various low-energy shapes the molecule can adopt. uncw.edu This is followed by energy minimization of these conformers. More advanced techniques, such as those utilizing machine learning interatomic potentials (MLIPs), can accurately and efficiently search for low-energy conformers and tautomers, performing geometry optimizations at a fraction of the time required for traditional quantum mechanical methods. cmu.edu The resulting ensemble of low-energy structures provides a basis for more accurate predictions of reactivity and spectroscopic properties, as different conformers can exhibit distinct chemical behaviors.

Computational Approaches to Elucidate Reaction Mechanisms and Transition Statesnih.gove3s-conferences.orgmsu.edunih.gov

A central goal of computational chemistry is to elucidate detailed reaction mechanisms, including the characterization of fleeting transition states. e3s-conferences.org A transition state is the highest point on a reaction path and is defined computationally as a first-order saddle point on the potential energy surface—a structure that is a minimum in all directions except along the reaction coordinate. nih.govucsb.edu

For reactions involving silyl ketene acetals, computational methods are used to model the interaction with various electrophiles. For instance, in Lewis acid-mediated reactions, such as the TiCl₄-mediated reaction with aldehydes, a six-coordinate titanium complex was proposed as the transition-structure model to rationalize the observed stereochemistry. msu.edu DFT calculations are instrumental in locating the precise geometries of these transition states and calculating their energies. nih.gov The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. By comparing the activation barriers for different possible pathways, chemists can predict which mechanism is most likely to occur and what the product distribution will be. nih.gove3s-conferences.org These calculations provide insights into factors controlling stereoselectivity and regioselectivity, which are critical for designing effective synthetic routes. nih.gov

Machine Learning Applications in Predicting Chemical Properties and Reactivityrsc.orgnih.gov

In recent years, machine learning (ML) has emerged as a powerful, data-driven approach for predicting chemical properties and reactivity, complementing traditional computational methods. rsc.orgnih.gov Instead of solving quantum mechanical equations for each new problem, ML models learn from vast datasets of known reactions and molecular properties to make rapid predictions. nih.gov

For a compound like this compound, ML models could be trained to predict a variety of endpoints. These include:

Chemical Reactivity: Predicting the outcome or yield of a reaction with a novel electrophile based on the features of the reactants. rsc.org

Reaction Conditions: Recommending the optimal solvent, catalyst, and temperature for a desired transformation, a task that has been demonstrated for a database of ~10 million reactions. nih.gov

Physicochemical Properties: Estimating properties like solubility, stability, or toxicity based on molecular structure.

These models often use molecular descriptors derived from the compound's structure or from quantum chemical calculations as input features. youtube.com The development of ML approaches provides a new avenue for high-throughput screening and the rational design of experiments, accelerating the discovery and optimization of chemical processes involving reagents like this compound. nih.gov

Research on Derivatives and Structural Analogues of O Trimethylsilyl Chloroacetate

Synthesis and Reactivity of Related Trimethylsilyl (B98337) Esters (e.g., Ethyl Trimethylsilylacetate, Trimethylsilyl Acetate)

The synthesis and reactivity of trimethylsilyl esters are of significant interest in organic chemistry due to their utility as reactive intermediates and protecting groups. core.ac.ukworktribe.com

Synthesis:

Trimethylsilyl esters, including trimethylsilyl acetate (B1210297), are commonly synthesized from the corresponding carboxylic acid. researchgate.net A widely used method involves the reaction of a carboxylic acid with a silylating agent, such as trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). wikipedia.org For instance, trimethylsilyl acetate can be prepared by reacting acetic acid with trimethylsilyl chloride in the presence of a base like triethylamine. Another approach involves the use of hexamethyldisilazane (B44280) (HMDS) for the silylation of carboxylic acids, which can often be performed under solvent-free conditions. researchgate.net A patented method for synthesizing trimethylsilyl acetate involves the reaction of sodium acetate with trimethylchlorosilane in the presence of a phase transfer catalyst, which is reported to have high reactivity and yield. google.com

Ethyl trimethylsilylacetate can be synthesized through several routes, including the Reformatsky reaction using ethyl bromoacetate (B1195939) or by reacting trimethylsilylmethyl magnesium chloride with ethyl chloroformate. chemicalbook.comchemicalbook.com An alternative method involves treating ethyl acetate with a strong base like triphenylmethylsodium followed by the addition of chlorotrimethylsilane. chemicalbook.comchemicalbook.com

Reactivity:

Silyl (B83357) esters exhibit unique reactivity profiles compared to their alkyl ester counterparts. core.ac.uk They are generally more susceptible to nucleophilic attack at both the carbonyl carbon and the silicon atom. core.ac.uk The reactivity can be modulated by the substituents on the silicon atom; bulkier and more electron-donating groups tend to increase hydrolytic stability. core.ac.uk

Trimethylsilyl Acetate: This compound is frequently used as a protecting group for alcohols and amines in organic synthesis. guidechem.com The trimethylsilyl group can be easily introduced and later removed under specific conditions. guidechem.com It is also employed as a derivatizing agent in gas chromatography to enhance the volatility and stability of analytes. guidechem.com

Ethyl Trimethylsilylacetate (ETSA): ETSA is reactive towards nucleophiles and can undergo desilylation with acids, bases, ethanol, and bromine. chemicalbook.comchemicalbook.com It is used in the synthesis of α,β-unsaturated esters through condensation reactions with aldehydes and ketones. chemicalbook.comsigmaaldrich.com For example, lithium ETSA reacts with ketones to form α,β-unsaturated esters. chemicalbook.com The reaction of ETSA with aromatic aldehydes in the presence of a base catalyst yields β-trimethylsiloxycarboxylates. sigmaaldrich.com Recent research has focused on tailoring activators, such as tetrabutylammonium (B224687) salts, to control the addition and olefination reactions of ETSA, providing mild and efficient routes to β-hydroxy esters and α,β-unsaturated esters. rcsi.com

| Compound | Common Synthesis Method(s) | Key Reactivity Aspects | Primary Applications |

| Trimethylsilyl Acetate | Reaction of acetic acid with TMSCl and a base; Reaction with HMDS. wikipedia.orgresearchgate.net | Protecting group for alcohols and amines; susceptible to hydrolysis. guidechem.com | Protecting group in organic synthesis; derivatizing agent in gas chromatography. guidechem.com |

| Ethyl Trimethylsilylacetate | Reformatsky reaction; Reaction of trimethylsilylmethyl magnesium chloride with ethyl chloroformate. chemicalbook.comchemicalbook.com | Reactive to nucleophiles; undergoes desilylation; condensation with carbonyls. chemicalbook.comchemicalbook.comsigmaaldrich.com | Synthesis of α,β-unsaturated esters and β-hydroxy esters. sigmaaldrich.comrcsi.com |

Chloroacetate-Based Derivatives and Their Comparative Reactivity

Chloroacetate-based derivatives are a class of compounds that have been studied for their reactivity in various chemical transformations, particularly nucleophilic acyl substitution reactions. The reactivity of these derivatives is influenced by the nature of the acyl group and the leaving group.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acid chlorides > acid anhydrides > esters > amides. youtube.comucalgary.cayoutube.com This trend is primarily governed by the ability of the leaving group to depart and the electrophilicity of the carbonyl carbon. ucalgary.ca A better leaving group (a weaker base) and a more electrophilic carbonyl carbon lead to higher reactivity. libretexts.org

Inductive and Resonance Effects: The chlorine atom in the chloroacetyl group is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.caopenstax.org This electronic effect enhances the reactivity of chloroacetate (B1199739) derivatives compared to their non-halogenated acetate counterparts.

Leaving Group Ability: In a nucleophilic acyl substitution reaction, the group attached to the acyl carbon is expelled. For esters, this is an alkoxide or aryloxide group. The stability of the leaving group as an anion is a key factor.

When comparing different chloroacetate esters, the nature of the alcohol portion (the leaving group) will influence the reaction rate. For example, a chloroacetate ester with a more electron-withdrawing alcohol component will be more reactive because the corresponding alkoxide is a better leaving group.

| Derivative Type | General Structure | Factors Influencing Reactivity | Comparative Reactivity Notes |

| Acid Chlorides | R-CO-Cl | Highly electrophilic carbonyl carbon; excellent chloride leaving group. youtube.com | Most reactive among common carboxylic acid derivatives. youtube.comyoutube.com |

| Acid Anhydrides | R-CO-O-CO-R' | Good carboxylate leaving group. youtube.com | Less reactive than acid chlorides but more reactive than esters. uomustansiriyah.edu.iq |

| Chloroacetate Esters | ClCH₂-CO-OR | Electron-withdrawing effect of chlorine enhances carbonyl electrophilicity. Reactivity also depends on the '-OR' leaving group. ucalgary.ca | Generally more reactive than corresponding acetate esters due to the inductive effect of chlorine. ucalgary.ca |

| Amides | R-CO-NR'₂ | Poor leaving group (amide anion); resonance stabilization decreases carbonyl electrophilicity. youtube.com | Least reactive among the common carboxylic acid derivatives. youtube.com |

Rational Design and Structure-Activity Relationship Studies of Modified Analogues

The rational design of molecules and the study of their structure-activity relationships (SAR) are fundamental to the development of new compounds with desired properties. For analogues of O-trimethylsilyl chloroacetate, SAR studies would focus on how modifications to the trimethylsilyl group, the chloroacetate moiety, or the ester linkage affect the compound's reactivity and other properties.

Modification of the Silyl Group: Replacing the methyl groups on the silicon atom with other alkyl or aryl groups can alter the steric and electronic properties of the molecule. core.ac.uk For example, bulkier substituents on the silicon atom can hinder the approach of nucleophiles, potentially decreasing reactivity.

Modification of the Acyl Group: Altering the chloroacetate portion of the molecule can have a significant impact on reactivity.

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would change the inductive effect and the leaving group ability in certain reactions. SAR studies on haloacetic acids have shown that parameters like the energy of the lowest unoccupied molecular orbital (Elumo) and the acid dissociation constant (pKa) can be correlated with biological activity. nih.gov

Number of Halogens: Increasing the number of halogen substituents (e.g., dichloroacetate, trichloroacetate) would further increase the electrophilicity of the carbonyl carbon, leading to higher reactivity.

Structure-Activity Relationship (SAR) Principles: SAR studies aim to identify which parts of a molecule (pharmacophores) are responsible for its chemical or biological activity. youtube.com By systematically modifying a lead compound, researchers can determine the effects of different functional groups and their positions on activity. mdpi.com For instance, in the development of therapeutic agents, SAR studies guide the optimization of properties like potency, selectivity, and pharmacokinetic profiles. youtube.comnih.gov The introduction of different substituents can affect affinity and selectivity for biological targets. nih.gov

The fundamental principle of SAR is that a molecule's activity is a function of its structure. youtube.com In the context of this compound analogues, this means that systematic structural changes would lead to predictable changes in their reactivity profiles, which could be harnessed for various synthetic applications.

Role of O Trimethylsilyl Chloroacetate in Polymer Chemistry and Materials Science

Polymer Functionalization and Surface Modification through Silylation

Silylation is a chemical process that introduces a silyl (B83357) group (R₃Si) onto a molecule. wikipedia.orgcolostate.edu In polymer science, this technique is a cornerstone for altering the surface properties of materials without changing the bulk characteristics of the polymer. rsc.org The process involves reacting polar functional groups, such as alcohols (-OH) and amines (-NH), with a silylating agent like trimethylsilyl (B98337) chloride. wikipedia.org This reaction replaces the active hydrogen on the functional group with a trimethylsilyl group, forming stable silyl ethers or silyl amines. wikipedia.orgwikipedia.org

This surface modification can impart a range of desirable properties. For instance, silylation of surfaces containing hydroxyl groups, such as silica (B1680970) or glass, can create a hydrophobic layer, which is crucial for improving wetting properties and interfacial adhesion between inorganic fillers and polymer matrices in composite materials. aurechem.com The general reaction scheme involves the deprotonation of an alcohol by a base, followed by the nucleophilic attack of the resulting alkoxide on the silicon atom of the silyl chloride, displacing the chloride ion. wikipedia.org

While direct examples involving O-trimethylsilyl chloroacetate (B1199739) are highly specific, the principles of silylation using related compounds like trimethylsilyl chloride are well-established. wikipedia.orgaurechem.com These reactions are fundamental to preparing functionalized surfaces for applications in sensors, composite materials, membranes, and biomedical devices. rsc.org The modification endows the polymer surface with new functionalities, making it more lipophilic and altering its interaction with other materials and the environment. wikipedia.orgresearchgate.net

Applications in Monomer and Polymer Synthesis

The unique chemical structure of O-trimethylsilyl chloroacetate allows it to play a significant role in the synthesis of both monomers and complex polymer architectures.

Controlled radical polymerization (CRP) methods are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and specific architectures. sigmaaldrich.com While compounds like this compound are not standard initiators, related silyl compounds have been investigated for their roles in polymerization processes.

For example, silyl triflates, which are powerful silylating agents, can act as initiators for the cationic polymerization of various monomers. dtic.mildtic.mil Trimethylsilyl trifluoromethanesulfonate (B1224126) reacts with nucleophiles like cyclic ethers to form silyl onium ions that initiate the polymerization of heterocyclic monomers. dtic.mil This process allows for the creation of graft copolymers by initiating polymerization from reactive silyl triflate groups formed along a polysilane chain. dtic.mil

Furthermore, silanes can act as highly efficient co-initiators in radical photopolymerization, often performing better than traditional amine co-initiators, especially in the presence of oxygen. researchgate.net The ability of silanes to reduce oxygen inhibition is a significant advantage in many industrial settings. researchgate.net The reaction between triethylborane (B153662) and oxygen, for instance, can generate ethyl radicals that initiate and mediate controlled radical polymerization in the presence of RAFT agents, achieving high conversion rates rapidly under ambient conditions. nih.gov

| Co-initiator System | Key Advantage | Mechanism | Reference |

|---|---|---|---|

| Isopropylthioxanthone/Tris(trimethylsilyl)silane | Excellent performance under air; polymerization rate can double compared to laminate. | Radical photopolymerization; silane (B1218182) reduces oxygen inhibition. | researchgate.net |

| Benzophenone/Silane | Highly reactive, often better than reference amine co-initiators. | Radical photopolymerization. | researchgate.net |

| Triethylborane/Oxygen | Rapid polymerization (>95% conversion in 15 min) at ambient temperature. | Provides ethyl radicals that initiate and mediate the reaction. | nih.gov |

The silylation process is instrumental in designing polymeric materials with tailored functionalities. By protecting reactive functional groups like alcohols, amines, and carboxylic acids, silylation allows chemists to perform other reactions on the molecule without affecting the protected site. wikipedia.org The trimethylsilyl group can be easily removed later, restoring the original functional group. wikipedia.org This "protecting group" strategy is fundamental in organic synthesis and is applied to the creation of complex polymer structures.

For example, trimethylsilyl enol ethers, formed by reacting enolizable ketones or esters with trimethylsilyl chloride, are versatile intermediates in organic chemistry. wikipedia.org They can be used in reactions like the Mukaiyama aldol (B89426) addition to form new carbon-carbon bonds, enabling the synthesis of complex, functionalized polymer backbones. wikipedia.org This control over chemical reactions allows for the precise design of polymers with specific side chains or block structures, leading to materials with unique mechanical, thermal, or optical properties.

Development of Degradable Polymeric Systems and Their Mechanisms

A significant area of materials science is the development of degradable polymers, particularly for biomedical and environmental applications. Polymers containing labile (easily broken) bonds in their backbone, such as silyl esters, are of particular interest. acs.org

The silyl ester bond is susceptible to hydrolysis, meaning it can be cleaved by reacting with water. acs.orgscispace.com This characteristic is exploited to create degradable polymeric systems. The rate of this degradation can be precisely controlled by altering the chemical environment around the silicon atom. acs.org Increasing the steric bulk (the physical size of the groups attached to the silicon) or decreasing the electronegativity of these substituents can slow down the rate of hydrolysis and, consequently, the degradation of the polymer. acs.orgscispace.com

The mechanism of degradation involves the cleavage of the silyl ester bond, which breaks the polymer chain into smaller molecules. acs.org In some cases, the degradation products, such as disilanols, can subsequently undergo condensation to form polysiloxanes. acs.org The degradation process can be monitored by techniques such as Size Exclusion Chromatography (SEC) to track the decrease in molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgscispace.com

Recent research has also explored polymers with silylacetal moieties in their main chain. nii.ac.jp These polymers are designed to degrade when the silyl group is removed (desilylation), which can be triggered under mild acidic, basic, or fluoride (B91410) ion conditions. The removal of the silyl group generates unstable hemiacetal structures, which then spontaneously cleave, leading to the breakdown of the polymer chain. nii.ac.jp This triggerable degradation mechanism offers a high degree of control over the material's lifecycle.

| Factor | Effect on Degradation Rate | Mechanism | Reference |

|---|---|---|---|

| Increased steric hindrance at silicon atom | Decreases | Shields the silyl ester bond from hydrolytic attack. | acs.orgscispace.com |

| Decreased electronegativity of silicon substituents | Decreases | Reduces the partial positive charge on the silicon, making it less susceptible to nucleophilic attack by water. | acs.org |

| Presence of hydrophilic side groups | Increases | Higher water absorption accelerates the breakdown of the main chain. | rsc.orgresearchgate.net |

| Trigger (e.g., acid, base, fluoride ions) for silylacetals | Initiates | Desilylation leads to the formation of unstable hemiacetals, causing spontaneous cleavage. | nii.ac.jp |

O Trimethylsilyl Chloroacetate in Medicinal Chemistry and Pharmaceutical Synthesis

As a Synthetic Intermediate for Bioactive Molecules

The dual functionality of O-trimethylsilyl chloroacetate (B1199739) makes it a valuable building block in the synthesis of complex organic molecules with potential biological activity. The chloroacetyl moiety can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the trimethylsilyl (B98337) ester group offers a readily cleavable protecting group for the carboxylic acid.

Synthesis of Key Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The chloroacetamide functionality, present in O-trimethylsilyl chloroacetate, is a well-established precursor for the synthesis of a variety of heterocyclic rings. arkat-usa.orgscielo.org.zanih.gov While direct literature on this compound in these specific syntheses is not abundant, the reactivity of the chloroacetyl group is transferable. For instance, chloroacetamide derivatives are known to be key starting materials in the synthesis of thiazole (B1198619) rings, which are present in numerous antimicrobial and anticancer agents. nih.gov

The general strategy involves the reaction of the chloroacetyl group with a suitable dinucleophile to form the heterocyclic core. The trimethylsilyl ester of this compound can serve as a latent carboxylic acid, which can be unmasked in a later synthetic step. This approach allows for the introduction of a carboxylic acid functionality into the final molecule, which can be crucial for its biological activity or for improving its pharmacokinetic properties.

For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide is a key intermediate in the synthesis of potential antimicrobial and antiproliferative agents. nih.gov Similarly, bis-chloroacetamide derivatives have been utilized in the synthesis of novel biologically active sulfide (B99878) compounds. scielo.org.za These examples highlight the utility of the chloroacetamide scaffold in constructing diverse heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Chloroacetamide Derivatives

| Heterocyclic Scaffold | Synthetic Precursor | Potential Biological Activity |

| Thiazole | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Antiproliferative nih.gov |

| Sulfide-containing heterocycles | bis-chloroacetamide derivatives | Antimicrobial, Antioxidant scielo.org.za |

| Various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives | N-(4-acetylphenyl)-2-chloroacetamide | Not specified |

Role in Prodrug Design and Advanced Delivery Systems

Prodrug design is a strategy employed to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or lack of site-specific delivery. nih.gov This often involves the temporary modification of a functional group in the parent drug with a promoiety that is cleaved in vivo to release the active drug. The trimethylsilyl group is a well-known protecting group for hydroxyl and carboxylic acid functionalities and has been explored in prodrug strategies. wikipedia.orgstudy.commasterorganicchemistry.com

This compound offers a potential dual role in this context. The trimethylsilyl group can act as a protecting group for a carboxylic acid, enhancing its lipophilicity and potentially its ability to cross cell membranes. nih.gov The chloroacetate portion, on the other hand, can function as a short linker. While not a conventional self-immolative linker, the ester bond could be susceptible to enzymatic or hydrolytic cleavage, releasing the active drug. nih.govnih.govnjbio.comsymeres.com

The specific application of the entire this compound moiety as a single promoiety in a clinically approved prodrug is not widely documented. However, the principles of using silyl (B83357) protecting groups and cleavable linkers are fundamental to prodrug and drug delivery system design. nih.govnih.govnjbio.comsymeres.com

Applications in the Derivatization of Biomolecules for Research (e.g., Amino Acids, Carbohydrates, Steroids)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. nih.gov Many biomolecules, such as amino acids, carbohydrates, and steroids, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). nih.govsigmaaldrich.com Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis. nih.govsigmaaldrich.com

Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is one of the most common derivatization techniques used in metabolomics and other areas of biochemical analysis. nih.govtcichemicals.comyoutube.com Trimethylsilylating agents react with active hydrogens in the biomolecules to form TMS ethers, esters, and amines. nih.govwvu.edu

Amino Acids: The analysis of amino acids by GC-MS requires their derivatization to increase volatility. sigmaaldrich.comwvu.edu Trimethylsilylation is a single-step derivatization method that effectively converts the polar carboxyl and amino groups into their TMS derivatives. wvu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. wvu.edu The resulting TMS-derivatized amino acids are more volatile and produce characteristic mass spectra, allowing for their sensitive and accurate quantification. wvu.edu

Carbohydrates: Carbohydrates are highly polar molecules with multiple hydroxyl groups, making them non-volatile. acs.orgnih.gov Trimethylsilylation is a widely used method for the derivatization of carbohydrates prior to GC-MS analysis. acs.orgnih.gov The hydroxyl groups are converted to trimethylsilyl ethers, which significantly increases their volatility. acs.org This allows for the separation and analysis of different monosaccharides and disaccharides. nih.gov

Steroids: Steroids and their metabolites are often analyzed by GC-MS in clinical and research settings. nih.govresearchgate.netdiva-portal.org Due to the presence of hydroxyl and keto groups, derivatization is typically required to improve their chromatographic properties and thermal stability. researchgate.netdiva-portal.org Silylation is a common technique for the derivatization of hydroxyl groups in steroids, converting them to more volatile TMS ethers. nih.govresearchgate.net For steroids containing ketone groups, a two-step derivatization involving methoximation followed by silylation is often employed to produce stable derivatives. diva-portal.org

Table 2: Trimethylsilylation for Biomolecule Derivatization

| Biomolecule Class | Purpose of Derivatization | Common Silylating Reagents | Resulting Derivative | Analytical Technique |

| Amino Acids | Increase volatility, improve thermal stability | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS esters and amines | GC-MS sigmaaldrich.comwvu.edu |

| Carbohydrates | Increase volatility | Trimethylsilylimidazole (TMSI), BSTFA | TMS ethers | GC-MS acs.orgnih.gov |

| Steroids | Increase volatility, improve thermal stability | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA | TMS ethers | GC-MS nih.govresearchgate.netdiva-portal.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-trimethylsilyl chloroacetate, and how can reaction parameters be optimized?

- Methodology : Start with esterification of chloroacetic acid using trimethylsilyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (excess trimethylsilyl chloride to drive the reaction), and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purify via fractional distillation under reduced pressure .

- Optimization : Conduct factorial experiments to assess the impact of solvent polarity (e.g., dichloromethane vs. THF), catalyst presence (e.g., DMAP), and reaction duration. Compare yields using quantitative NMR or GC-MS .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Analytical Workflow :

- Spectroscopy : Use H and C NMR to verify silyl ether formation (δ ~0.1–0.3 ppm for Si-CH) and chloroacetate ester peaks (δ ~4.0–4.5 ppm for CHCl).

- Mass Spectrometry : Employ GC-MS or ESI-MS to confirm molecular ion peaks (expected m/z for CHClOSi: ~218.06).

- Purity Assessment : Measure melting point (if solid) or refractive index (liquid) and compare with literature values. Use HPLC with UV detection for impurity profiling .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Ventilation : Use fume hoods due to potential release of HCl vapors during hydrolysis.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers under inert gas, away from moisture and bases. Refer to NIOSH IDLH guidelines for chloroacetyl derivatives to establish exposure limits .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used as a silylating agent versus a chloroacetyl donor?

- Mechanistic Insights :

- Silylation : The silyl group acts as a protecting agent for hydroxyl groups, proceeding via nucleophilic substitution (SN) with alcohols. Monitor reaction progress using IR spectroscopy to track Si-O bond formation (~1050–1150 cm).

- Chloroacetylation : The chloroacetate moiety participates in nucleophilic acyl substitution, e.g., with amines. Use kinetic studies (stopped-flow UV-Vis) to compare activation energies in different solvents .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Experimental Design :

- pH-Dependent Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Quantify degradation via HPLC at timed intervals.

- Control Experiments : Include antioxidants (e.g., BHT) to assess oxidative degradation. Compare hydrolysis rates in HO vs. DO to isolate proton-coupled electron transfer (PCET) effects, as seen in analogous chloroacetate systems .

Q. What strategies are effective for integrating this compound into multi-step syntheses of silicon-containing polymers?

- Synthetic Strategy :

- Stepwise Functionalization : Use the silyl group to protect intermediates during polymerization. For example, synthesize silyl-protected monomers, polymerize via ring-opening metathesis (ROMP), then deprotect under mild acidic conditions.

- Crosslinking Optimization : Evaluate thermal stability (TGA) and mechanical properties (DSC, tensile testing) of polymers post-functionalization. Adjust stoichiometry of chloroacetate groups to balance reactivity and material integrity .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Computational Workflow :

- DFT Calculations : Use Gaussian or ORCA to model transition states for silylation/chloroacetylation reactions. Compare activation energies in polar aprotic vs. nonpolar solvents.

- Solvent Effects : Apply COSMO-RS to predict solubility parameters and reaction yields. Validate with experimental data from high-throughput screening .

Data Collection & Validation

Q. What databases and search strategies are recommended for literature review on this compound?

- Resources :

- SciFinder : Search for synthesis protocols using "this compound" or related CAS numbers.

- Reaxys : Filter for reaction conditions (e.g., solvents, catalysts) and yields.

- Safety Data : Use NIOSH databases for toxicity profiles and OSHA guidelines .

Q. How should researchers address discrepancies between experimental and theoretical data for this compound?

- Resolution Tactics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.